molecular formula C6H11NO3 B1194557 Methyl aminolevulinate CAS No. 33320-16-0

Methyl aminolevulinate

Cat. No. B1194557
CAS RN: 33320-16-0
M. Wt: 145.16 g/mol
InChI Key: YUUAYBAIHCDHHD-UHFFFAOYSA-N
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Description

Methyl aminolevulinate (MAL) is a drug used as a sensitizer in photodynamic therapy . It is a prodrug that is metabolized to protoporphyrin IX . It is used to treat non-hyperkeratotic, non-pigmented actinic keratosis of the face and scalp . Methyl aminolevulinate makes your skin more sensitive to light. It works by causing a reaction with light that can destroy certain types of diseased skin cells .


Synthesis Analysis

The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . 5-ALA is generally known as an essential precursor molecule for tetrapyrrole synthesis such as porphyrin, heme, chlorophyll, and vitamin B12 .


Molecular Structure Analysis

Methyl aminolevulinate has a molecular formula of C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .


Chemical Reactions Analysis

The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals .


Physical And Chemical Properties Analysis

Methyl aminolevulinate has a molecular formula of C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .

Scientific Research Applications

  • Treatment of UV-Induced Skin Tumours : Methyl aminolevulinate, when applied topically and followed by light exposure, can significantly delay the appearance of UV-induced skin tumours in mice. This prophylactic effect suggests its potential in preventing skin cancers caused by UV exposure (Sharfaei et al., 2002).

  • Enhanced Drug Uptake in Photodynamic Therapy : Pretreatment with ablative fractional laser alters the kinetics and biodistribution of topically applied methyl aminolevulinate, potentially enhancing its effectiveness in PDT (Haedersdal et al., 2014).

  • Prevention of New Skin Lesions in Renal Transplant Recipients : Methyl aminolevulinate photodynamic therapy has shown promise in preventing new skin lesions in immunosuppressed renal transplant patients, indicating its potential in reducing skin cancer risk in such populations (Wulf et al., 2006).

  • Treatment of Actinic Keratosis : Methyl aminolevulinate PDT has been found to be more effective and preferable in terms of cosmetic outcomes compared to cryotherapy in treating actinic keratosis (Freeman et al., 2003).

  • Potential Allergic Reactions : A small percentage of patients may develop allergic contact dermatitis to methyl aminolevulinate used in PDT, highlighting the need for caution and monitoring (Hohwy et al., 2007).

  • Treatment of Oral Lichen Planus : Topical methyl aminolevulinate PDT shows significant improvement in treating oral lichen planus, a chronic inflammatory condition affecting the mucous membranes inside the mouth (Kvaal et al., 2013).

  • Treatment of Cutaneous Leishmaniasis : Methyl aminolevulinate has been explored for treating Old World cutaneous leishmaniasis, showing potential efficacy, although more research is needed (Van Der Snoek et al., 2008).

  • Treatment of Nodular Basal Cell Carcinoma : Studies have suggested that methyl aminolevulinate PDT is effective and well-tolerated for treating nodular basal cell carcinoma, with a good cosmetic outcome (Foley et al., 2009).

  • Photorejuvenation and Treatment of Photodamaged Skin : Methyl aminolevulinate PDT, using both blue and red light sources, has been found effective in treating chronic photodamage, particularly in terms of pigmentation and actinic keratosis (Goldman Mp, 2011).

  • Chemoprevention of Nonmelanoma Skin Cancers : Methyl aminolevulinate PDT may have a chemopreventive effect, potentially delaying the onset of actinic keratoses and nonmelanoma skin cancers (Gold, 2008).

Safety And Hazards

Methyl aminolevulinate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Phase II/III clinical trials are showing promising results from new topical agents . The goals of actinic keratosis treatment are to eradicate as many clinical and subclinical lesions as possible, achieve as prolonged a clinical remission as possible, provide a good cosmetic result, and prevent progression to invasive squamous cell carcinoma .

properties

IUPAC Name

methyl 5-amino-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAYBAIHCDHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048570
Record name Methyl aminolevulinate
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
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Solubility

Freely soluble, 2.20e+02 g/L
Record name Methyl aminolevulinate
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Record name Methyl aminolevulinate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Photosensitization following application of methyl aminolevulinate cream occurs through the metabolic conversion of methyl aminolevulinate (prodrug) to photoactive porphyrins (PAP), which accumulates in the skin lesions to which the cream has been applied. When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen. The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals.
Record name Methyl aminolevulinate
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Methyl aminolevulinate

CAS RN

33320-16-0
Record name Methyl aminolevulinate
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Record name Methyl aminolevulinate
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Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
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Record name Methyl aminolevulinate
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Record name METHYL AMINOLEVULINATE
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Record name Methyl aminolevulinate
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URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,300
Citations
A Lesar, M Padgett, M O'Dwyer, J Ferguson… - Photodiagnosis and …, 2007 - Elsevier
… However recently the introduction of methyl aminolevulinate (MAL) another topical photosensitiser has posed the question of which may be of greater clinical advantage when used in …
Number of citations: 11 www.sciencedirect.com
MAA Siddiqui, CM Perry, LJ Scott - American journal of clinical …, 2004 - Springer
Methyl aminolevulinate (MAL), an ester of aminolevulinic acid, has been used effectively as a topical photosensitizing agent in the photodynamic therapy (PDT) of epidermal lesions …
Number of citations: 34 link.springer.com
CA Morton - Journal of dermatological treatment, 2003 - Taylor & Francis
… Since these guidelines were developed, a number of PDT studies have been published using topical methyl aminolevulinate (MAL, Metvix® cream). These studies further support the …
Number of citations: 88 www.tandfonline.com
P Foley - Journal of dermatological treatment, 2003 - Taylor & Francis
… Recent studies investigating the use of methyl aminolevulinate (MAL, Metvix®) PDT have made comparisons to existing standard treatments for basal cell carcinoma (BCC) and AK in …
Number of citations: 78 www.tandfonline.com
M Tarstedt, M Gillstedt… - Journal of the …, 2016 - Wiley Online Library
… Two prodrugs, which can produce photosensitizing agents for PDT are available for clinical use: 5-aminolevulinic acid (ALA) and an esterified formulation, methyl aminolevulinate (MAL)…
Number of citations: 49 onlinelibrary.wiley.com
DM Pariser, NJ Lowe, DM Stewart, MT Jarratt… - Journal of the American …, 2003 - Elsevier
Background: Photodynamic therapy (PDT) is a promising new treatment modality for actinic keratoses. Methyl aminolevulinate (MAL) (Metvix, PhotoCure, Oslo, Norway) leads to …
Number of citations: 388 www.sciencedirect.com
LE Rhodes, M de Rie, Y Enström, R Groves… - Archives of …, 2004 - jamanetwork.com
… with methyl aminolevulinate PDT (P= .15). More patients treated with methyl aminolevulinate PDT … At 24 months, 5 lesions that had initially cleared with methyl aminolevulinate PDT had …
Number of citations: 502 jamanetwork.com
SB Brown - Journal of dermatological treatment, 2003 - Taylor & Francis
… developed and the first drug approval in the European Union for the use of light to treat and cure non-melanoma skin cancers (NMSC) has been obtained for methyl aminolevulinate (…
Number of citations: 61 www.tandfonline.com
RM Szeimies - Dermatologic clinics, 2007 - derm.theclinics.com
… Comparison of topical methyl aminolevulinate photodynamic therapy versus placebo … Table 2Main clinical trials of topical methyl aminolevulinate-photodynamic therapy in …
Number of citations: 63 www.derm.theclinics.com
LE Rhodes, MA de Rie, R Leifsdottir… - Archives of …, 2007 - jamanetwork.com
… More patients treated with methyl aminolevulinate PDT than surgery had an excellent or … methyl aminolevulinate PDT in nodular basal cell carcinoma. However, methyl aminolevulinate …
Number of citations: 318 jamanetwork.com

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